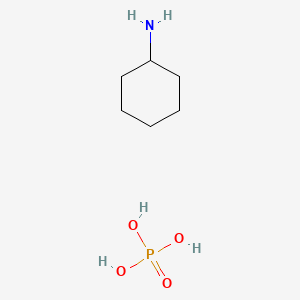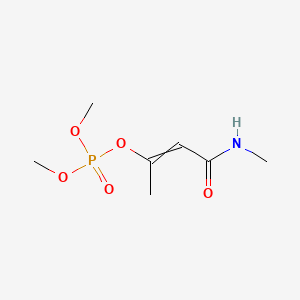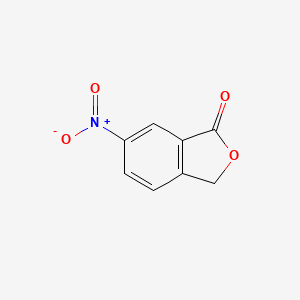
6-Nitrophthalide
概要
説明
6-Nitrophthalide is a compound with the molecular formula C8H5NO4 . It is a fluorescent heterocycle that can be used as a probe for specific inhibition . It is homologous to other fluorescent probes such as fluorescein, nitrobenzene, and nitrophenol .
Synthesis Analysis
This compound is synthesized from 2-nitrobenzaldehyde via a two-step process, and then reacted with methyl iodide . It has been used in the preparation of 3-bromo-6-nitrophthalide . It undergoes reductive methylation to form 6-dimethylaminophthalide .Molecular Structure Analysis
The molecular weight of this compound is 179.13 g/mol . The heterocycle in the molecule is planar within 0.02 Å, and the nitro group plane makes an angle of 10.0 (1)° to it .Chemical Reactions Analysis
In a series of phthalides, bond lengths in the lactone ring can be related to substituent effects . In this compound, the nitro group exerts less influence than it does in the homologous 3-nitromethylenephthalide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.13 g/mol . The compound is planar within 0.02 Å, and the nitro group plane makes an angle of 10.0 (1)° to it .科学的研究の応用
Sensing Applications
Fluorescence Sensing : 6-Nitrophthalide derivatives have shown potential in sensing applications. For instance, coordination polymers based on carboxyphenoxyphthalate, a related compound, have been used to sense nitrobenzene at ppm concentrations via fluorescence methods (Wang et al., 2015). Similarly, lanthanide organic frameworks have been developed for luminescence sensing of nitroaromatic compounds with high selectivity, demonstrating the potential of phthalide derivatives in sensitive detection applications (Sun et al., 2017).
Fluorescent Probes and Imaging : Phthalocyanine derivatives, closely related to phthalides, have been used as fluorescent labels for imaging solid tumors, indicating the possible applications of this compound in biomedical imaging (Lobo et al., 2016). Additionally, fluorescent probes based on naphthalimides, structurally similar to phthalides, have been utilized for sensitive detection and imaging of hydrazine in living cells (Chen et al., 2017).
Synthetic Applications
Intermediate in Organic Synthesis : this compound and its derivatives have been used as intermediates in organic synthesis. For instance, they have been involved in the synthesis of novel N, N,1,1-Tetramethyl-isobenzofuranamines (Stanetty et al., 1993) and in the preparation of various naphthalene derivatives (Rangnekar & Shenoy, 1987). These studies indicate the versatility of this compound as a chemical building block.
- material science, such as in the formation of carbon-carbon bonds (Fossey & Richards, 2004). This suggests that this compound could potentially be used in similar applications, showcasing its utility in advanced material synthesis and catalytic processes.
Miscellaneous Applications
- Environmental and Biological Studies : Compounds structurally related to this compound have been used in environmental and biological studies. For example, a study on oxidative stress in rat brains used nitronaphthalenes, indicating the potential for this compound in neurochemical research (Tsunoda et al., 2008). Additionally, naphthalene derivatives have been employed in inorganic analysis as reagents for the fluorimetric detection of metals, suggesting similar possible uses for this compound in analytical chemistry (Anderson et al., 1958).
Safety and Hazards
6-Nitrophthalide is considered a moderate hazard . It is advised to control personal contact by wearing protective clothing and to prevent spillage from entering drains or water courses . It is also recommended to recover the product wherever possible .
Relevant Papers The paper titled “this compound” published in Acta Crystallographica Section C provides detailed information about the structure and properties of this compound . Another paper titled “this compound - Bradley - 1997 - Wiley Online Library” also provides valuable information about this compound .
生化学分析
Biochemical Properties
6-Nitrophthalide plays a significant role in biochemical reactions, particularly as a fluorescent heterocycle that can be used as a probe for specific inhibition . It has been shown to have inhibitory properties against triazole and dipole, which are catalytic asymmetric . Additionally, this compound can inhibit the oxidation of aldehydes . These interactions suggest that this compound can interact with enzymes and proteins involved in oxidation-reduction processes, potentially affecting their activity and function.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory properties can lead to alterations in enzyme activity, which in turn can impact cellular functions such as energy production, detoxification, and biosynthesis . The exact cellular effects of this compound may vary depending on the cell type and the specific biochemical pathways involved.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, inhibiting their activity through competitive or non-competitive inhibition . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions. The compound’s ability to inhibit the oxidation of aldehydes suggests that it may interact with enzymes involved in oxidative stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions but may degrade over time, leading to changes in its biochemical properties and interactions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes or pathways. At high doses, this compound may cause toxic or adverse effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects may be observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . Its inhibitory properties can lead to changes in the activity of key enzymes, potentially altering the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound can affect its activity and function, as well as its potential impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with enzymes and proteins, as well as its overall impact on cellular function
特性
IUPAC Name |
6-nitro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGZXAHUPFXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870684 | |
| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-93-5 | |
| Record name | 6-Nitrophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrophthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-93-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitro-3H-isobenzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Nitrophthalide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QB7T32YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diphenyl 6-nitrophthalide-3-phosphonate in organic synthesis?
A1: Diphenyl this compound-3-phosphonate (1) serves as a versatile building block in organic synthesis. [] It readily reacts with aromatic aldehydes in the presence of sodium hydride and N-dimethylformamide, yielding 3-benzylidene this compound derivatives with high yields at room temperature. [] This reactivity highlights its potential in constructing diverse molecular scaffolds for various applications.
Q2: How does diphenyl this compound-3-phosphonate react with aromatic nitro compounds?
A2: Unlike its reaction with aldehydes, when diphenyl this compound-3-phosphonate (1) interacts with aromatic nitro compounds under similar conditions (sodium hydride, N-dimethylformamide), it forms N-phenyl-4-nitrophthalimides. [] This difference in product formation suggests an alternative reaction pathway involving the formation and subsequent transformation of phenylimino intermediates.
Q3: Can diphenyl this compound-3-phosphonate undergo further structural modifications?
A3: Yes, diphenyl this compound-3-phosphonate (1) can be readily methylated using methyl iodide, resulting in the formation of diphenyl 3-methyl-6-nitrophthalide-3-phosphonate. [] This modification highlights the potential for further derivatization of the this compound scaffold, allowing for the fine-tuning of its properties and reactivity.
Q4: Beyond its synthetic utility, has this compound been investigated in other contexts?
A4: Yes, a derivative of this compound, specifically 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one, has been studied for its crystal structure. [] This research revealed insights into the molecule's conformation and intermolecular interactions, contributing to a deeper understanding of its solid-state properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

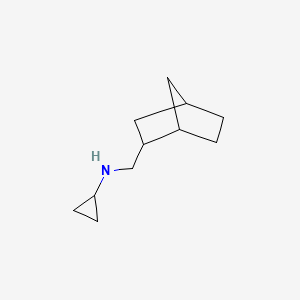
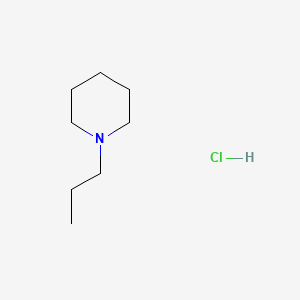
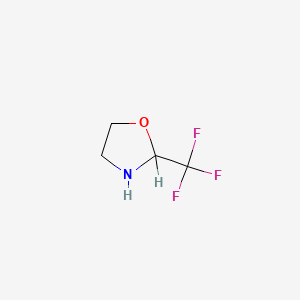

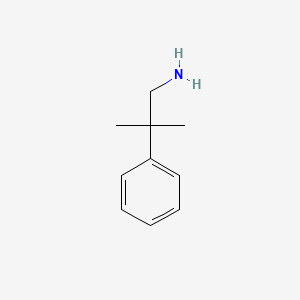
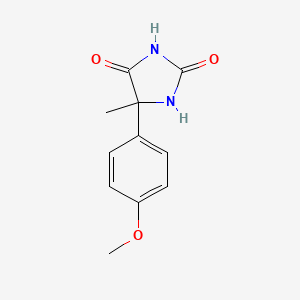

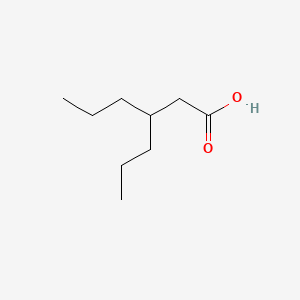
![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)
